2,7-Naphthyridine-1,3,6,8-tetrol
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Overview
Description
2,7-Naphthyridine-1,3,6,8-tetrol is a heterocyclic compound with the molecular formula C8H6N2O4 It is characterized by a naphthyridine core substituted with four hydroxyl groups at positions 1, 3, 6, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridine-1,3,6,8-tetrol typically involves multi-step organic reactions. One common method starts with diethyl-1,3-acetonedicarboxylate, which is dissolved in ethanol and reacted with malononitrile and diethylamine. The reaction mixture is stirred at room temperature and then subjected to further reaction conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthyridine-1,3,6,8-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,7-Naphthyridine-1,3,6,8-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7-Naphthyridine-1,3,6,8-tetrol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a scaffold for drug development.
Uniqueness: 2,7-Naphthyridine-1,3,6,8-tetrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups make it highly reactive and versatile for various chemical transformations and applications.
Properties
CAS No. |
53162-08-6 |
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Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,8-dihydroxy-2,7-dihydro-2,7-naphthyridine-1,6-dione |
InChI |
InChI=1S/C8H6N2O4/c11-4-1-3-2-5(12)10-8(14)6(3)7(13)9-4/h1-2H,(H2,9,11,13)(H2,10,12,14) |
InChI Key |
PEHAPVAHJLCRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC(=O)C2=C(NC1=O)O)O |
Origin of Product |
United States |
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